Differential Aurora Kinase Isoform Inhibition: Ilorasertib vs. Selective Aurora A Inhibitor Alisertib
Ilorasertib demonstrates a distinct Aurora kinase inhibition profile compared to the selective Aurora A inhibitor Alisertib. While Alisertib preferentially inhibits Aurora A (IC50 = 1.2 nM) with >200-fold selectivity over Aurora B , Ilorasertib exhibits greater potency against Aurora B (IC50 = 7 nM) and Aurora C (IC50 = 1 nM) than Aurora A (IC50 = 120 nM) [1]. This results in a fundamentally different biological consequence: Ilorasertib induces polyploidy through potent Aurora B inhibition, whereas Alisertib induces prolonged mitotic arrest through selective Aurora A inhibition [2].
| Evidence Dimension | Kinase Inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | Aurora A: 120 nM; Aurora B: 7 nM; Aurora C: 1 nM |
| Comparator Or Baseline | Alisertib: Aurora A: 1.2 nM; Aurora B: 396.5 nM |
| Quantified Difference | Ilorasertib is >17-fold more potent against Aurora B than Aurora A; Alisertib is >330-fold more selective for Aurora A over Aurora B. |
| Conditions | Biochemical enzymatic assay using ATP at Km concentration |
Why This Matters
This differential profile dictates that Ilorasertib, not Alisertib, is the appropriate tool for studies requiring potent Aurora B/C inhibition or for investigating polyploidy-driven cell death mechanisms.
- [1] Glaser KB, Li J, Marcotte PA, et al. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families. J Pharmacol Exp Ther. 2012;343(3):617-627. View Source
- [2] Garcia-Manero G, Tibes R, Kadia T, et al. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies. Invest New Drugs. 2015;33(4):870-880. View Source
